molecular formula C4H6F3N B3223637 (2S)-2-(trifluoromethyl)azetidine CAS No. 1221266-25-6

(2S)-2-(trifluoromethyl)azetidine

Cat. No.: B3223637
CAS No.: 1221266-25-6
M. Wt: 125.09 g/mol
InChI Key: LIIQGGQFRCUFCZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized for their valuable role in organic synthesis. rsc.orgmagtech.com.cn Their significance stems from a combination of inherent ring strain and conformational rigidity. researchgate.netnih.gov The ring strain of azetidines, approximately 25.4 kcal/mol, is a key characteristic that governs their reactivity. rsc.org This strain is substantial enough to facilitate unique chemical transformations that are not readily achievable with less strained five- or six-membered rings, yet azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgrsc.org

This intermediate reactivity makes azetidines versatile building blocks in the synthesis of more complex molecules. nih.gov They can undergo a variety of strain-release reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks. researchgate.net Furthermore, the defined three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, a desirable feature in the design of biologically active compounds. nih.gov The incorporation of azetidine scaffolds has been shown to improve the pharmacokinetic properties and metabolic stability of drug candidates. nih.gov

The development of new synthetic methods to access functionalized azetidines is an active area of research, with techniques such as intramolecular C-H amination, cycloadditions, and ring expansions of aziridines being explored. magtech.com.cnrsc.org These advancements continue to expand the utility of azetidines as key intermediates and structural motifs in modern organic synthesis. rsc.org

Strategic Importance of Trifluoromethyl Groups in Molecular Design

The trifluoromethyl (CF3) group is a cornerstone in modern molecular design, particularly in the realms of medicinal chemistry and agrochemicals. mdpi.comnih.gov Its strategic importance lies in its unique electronic properties and steric profile, which can profoundly influence the physicochemical and biological characteristics of a parent molecule. nih.gov The high electronegativity of the fluorine atoms in the CF3 group makes it a strong electron-withdrawing group, a property that can significantly alter the acidity or basicity of nearby functional groups and modify the electronic nature of aromatic rings. mdpi.comwikipedia.org

One of the most valued attributes of the trifluoromethyl group is its ability to enhance the metabolic stability of a molecule. nih.gov By replacing a metabolically susceptible methyl group with a CF3 group, chemists can block sites of oxidation, thereby increasing the in vivo half-life of a drug candidate. wikipedia.org Furthermore, the incorporation of a CF3 group often leads to increased lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance its bioavailability. mdpi.comnih.gov

The steric bulk of the trifluoromethyl group, which is larger than that of a methyl group, can also play a crucial role in molecular recognition. mdpi.com It can influence the conformation of a molecule and its binding affinity to biological targets. hovione.com The strategic placement of a CF3 group can therefore be used to fine-tune the selectivity and potency of a therapeutic agent. The growing number of pharmaceuticals containing a trifluoromethyl group is a testament to its broad and impactful role in drug design. wikipedia.org

Challenges and Advancements in Enantiopure Fluorinated Heterocycle Synthesis

The synthesis of enantiopure fluorinated heterocycles, such as (2S)-2-(trifluoromethyl)azetidine, presents a formidable challenge to synthetic organic chemists. The difficulty arises from the need to control stereochemistry while introducing a fluorine-containing substituent, a task that is often complicated by the unique reactivity of fluorinating reagents. nih.gov Achieving high levels of enantioselectivity in the formation of carbon-fluorine bonds, especially at a quaternary stereocenter, remains a significant hurdle. nih.gov

Traditional methods for synthesizing these compounds often involve the use of chiral starting materials or chiral auxiliaries, which can be a lengthy and inefficient process. More recently, significant advancements have been made in the development of catalytic asymmetric methods for the synthesis of fluorinated heterocycles. nih.gov These methods often employ chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the fluorination reaction. le.ac.uk

Despite these advances, the development of general and practical methods for the synthesis of a wide range of enantiopure fluorinated heterocycles is still an active area of research. nih.gov Challenges remain in terms of substrate scope, catalyst efficiency, and the availability of suitable fluorinating agents. nih.gov For instance, the development of electrophilic fluorinating reagents that are compatible with a broad range of chiral catalysts is a key area of focus. le.ac.uk Furthermore, the synthesis of heterocycles containing a trifluoromethyl group on a stereogenic center, as in this compound, adds another layer of complexity due to the steric and electronic nature of the CF3 group. researchgate.net Overcoming these challenges is crucial for unlocking the full potential of this important class of molecules in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(trifluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIQGGQFRCUFCZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300698
Record name (2S)-2-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221266-25-6
Record name (2S)-2-(Trifluoromethyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221266-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2s 2 Trifluoromethyl Azetidine and Its Chiral Derivatives

Intramolecular Cyclization Approaches to Azetidine (B1206935) Formation

Intramolecular ring closure represents a foundational strategy for assembling the azetidine ring. These methods typically involve the formation of a key carbon-nitrogen bond from an acyclic precursor bearing appropriately positioned reactive functional groups.

A primary and straightforward route to 2-(trifluoromethyl)azetidines involves the intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines. nih.gov These precursors can be readily prepared from accessible starting materials like ethyl trifluoroacetoacetate. nih.govnih.gov The cyclization proceeds via a 4-exo-tet mechanism, where the amine nitrogen displaces a halide or other suitable leaving group at the γ-position to form the four-membered ring.

Variations of this approach include:

Cyclization of Tosylates: An alternative involves the intramolecular substitution of a tosylate leaving group by the potassium salt of a sulfonamide. This precursor can be generated from the regioselective ring-opening of a corresponding trifluoromethyl-substituted aziridine (B145994). nih.gov

From Epoxy Amines: The intramolecular ring-opening of an α-(trifluoromethyl)-α-amino epoxide serves as another pathway to the azetidine core. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding the corresponding azetidine derivatives in high yields. nih.gov

From Homoallylic Amines: Electrophilic activation of the double bond in an α-trifluoromethyl homoallylic amine can induce cyclization to form the azetidine ring. nih.gov These homoallylic amines are often synthesized through the diastereoselective addition of organometallic reagents to chiral imines. nih.gov

C2-N Bond Formation: While less common, formation of the C2-N bond via intramolecular nucleophilic substitution of a (trifluoromethyl)carbinyl mesylate has also been reported as a viable strategy. nih.gov

The final ring-closing step in many intramolecular cyclization strategies is frequently promoted by a base. The choice of base is critical for efficiently deprotonating the amine or a protected amine derivative, thereby activating it for the nucleophilic attack that forms the azetidine ring. Strong, non-nucleophilic bases are often employed to facilitate this transformation. For instance, sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to achieve the ring closure of β-chloro-trifluoromethyl amines to furnish the desired fluorinated aziridines, a principle that extends to azetidine formation from γ-haloamines. researchgate.net

Precursor TypeLeaving GroupBaseSolventProductReference
γ-Chloro-amineClNaHTHFAzetidine researchgate.net
γ-Amino MesylateOMsK₂CO₃AcetonitrileAzetidine nih.gov
N-Tosyl-γ-chloro-amineClLiHMDSTHFN-Tosyl Azetidine researchgate.net
Arylglycine DerivativeBr (from sulfonium (B1226848) salt)DBUCH₂Cl₂Azetidine-2-carboxylate organic-chemistry.org

Strain-Release Strategies for Azetidine Ring Construction

Harnessing the high ring strain of bicyclic precursors offers a powerful thermodynamic driving force for the synthesis of functionalized azetidines. These methods often provide access to complex substitution patterns that are difficult to achieve through traditional cyclization.

A highly effective modern strategy for synthesizing 2-(trifluoromethyl)azetidines utilizes the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). dntb.gov.uaresearchgate.net These strained compounds, accessible via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, react with various partners in polar ring-opening processes. nih.gov The inherent strain energy of the ABB scaffold provides a strong thermodynamic incentive for reactions that open the central, highly strained C-N bond. bris.ac.uk

Key transformations include:

Reaction with Chloroformates: Treatment of 2-(trifluoromethyl)ABBs with benzyl (B1604629) chloroformate leads to the formation of diversely substituted 3-chloroazetidines bearing a trifluoromethyl group at the C2 position. dntb.gov.uaresearchgate.net

Reaction with Anhydrides: The use of trifluoroacetic anhydride (B1165640) as a reacting partner can yield substituted 2-(trifluoromethyl)azetidin-3-ols after a subsequent hydrolysis step. dntb.gov.uanih.govresearchgate.net The reaction proceeds with a trans relationship between the incoming hydroxyl group and the trifluoromethyl group. nih.gov

Palladium-Catalyzed Hydrogenolysis: This method provides an entry to cis-3-aryl-2-trifluoromethyl azetidines from the corresponding ABB precursors. researchgate.net

ABB PrecursorReagentProduct TypeReference
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl Chloroformate3-Chloro-2-(trifluoromethyl)azetidine dntb.gov.uaresearchgate.net
3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butaneTrifluoroacetic Anhydride, then NaOH3-Phenyl-2-(trifluoromethyl)azetidin-3-ol nih.gov
3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanePd/C, H₂cis-3-Aryl-2-(trifluoromethyl)azetidine researchgate.net

Aziridines, as strained three-membered rings, are versatile building blocks that can be transformed into four-membered azetidine rings through ring-expansion reactions. magtech.com.cn This strategy typically involves the cleavage of a C-N or C-C bond in the aziridine ring, followed by the incorporation of an additional carbon atom and subsequent ring closure.

One reported pathway involves the ring expansion of (trifluoromethyl)aziridine carboxylic acid derivatives. nih.gov Such transformations leverage the inherent strain of the aziridine to facilitate the formation of the larger, yet still strained, azetidine ring. clockss.org The process often requires careful manipulation of functional groups to orchestrate the desired bond formations and cleavages, providing a synthetic route to highly functionalized azetidines. nih.govresearchgate.net

Asymmetric Catalytic and Stereoselective Synthetic Pathways

Achieving the specific (2S) configuration of 2-(trifluoromethyl)azetidine (B2671701) requires sophisticated asymmetric strategies that control the formation of the chiral center.

A noteworthy approach is the straightforward synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine, a precursor to the target molecule. This synthesis employs a Strecker-type reaction on a chiral bicyclic oxazolidine (B1195125) intermediate. nih.gov The key intermediate is formed through the condensation of (R)-phenylglycinol, serving as a chiral auxiliary, with ethyl-4,4,4-trifluoroacetoacetate. nih.gov This method provides excellent stereochemical control, leading to the desired enantiomerically pure product.

Another powerful strategy is the use of organocatalysis. For example, a peptide-mimic phosphonium (B103445) salt has been shown to catalyze the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes. rsc.org This methodology facilitates the enantioselective synthesis of a variety of six-membered ring-fused α-trifluoromethyl azetidines that contain two densely functionalized stereocenters, achieving high yields with excellent diastereo- and enantioselectivities. rsc.org

Radical cyclizations also offer a modern approach to chiral azetidines. An anti-Baldwin 4-exo-dig radical cyclization of readily available ynamides can be achieved using a heteroleptic copper-based photoredox catalyst, providing a versatile route to highly functionalized azetidines with good regioselectivity. nih.gov

Asymmetric StrategyChiral Source / CatalystKey ReactionStereochemical OutcomeReference
Chiral Auxiliary(R)-PhenylglycinolStrecker-type reactionEnantiopure (2R) product nih.gov
OrganocatalysisPeptide-mimic phosphonium salt[2+2] CycloadditionHigh diastereo- and enantioselectivity rsc.org
Photoredox Catalysis[Cu(bcp)DPEphos]PF₆4-exo-dig radical cyclizationTotal regioselectivity nih.gov
Chiral Auxiliarytert-Butyl sulfinamideDiastereoselective Grignard additionDiastereomeric ratios up to 95:5 digitellinc.com

Organocatalytic Enantioselective [2+2] Cycloadditions for Azetidine Synthesis

A powerful strategy for constructing the chiral azetidine ring is through organocatalytic enantioselective [2+2] cycloadditions. These reactions offer a direct and atom-economical approach to forming the four-membered ring with high stereocontrol.

One notable advancement in this area involves the use of peptide-mimic phosphonium salt catalysts. researchgate.netrsc.org These catalysts facilitate the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines with allenes, yielding enantioenriched six-membered ring-fused α-trifluoromethyl azetidines. researchgate.netrsc.org This method is characterized by its ability to generate two densely functionalized carbon stereocenters with high yields and excellent diastereo- and enantioselectivities. researchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating various functional groups. researchgate.net

The proposed mechanism involves the activation of the trifluoromethyl ketimine by the chiral phosphonium salt catalyst, followed by a stereocontrolled [2+2] cycloaddition with the allene. The resulting cycloadduct, a highly functionalized azetidine, is obtained in a highly enantioenriched form. This approach has been successfully applied to the synthesis of a variety of chiral fused α-trifluoromethyl azetidines. rsc.org

Organocatalytic Enantioselective [2+2] Cycloaddition of Trifluoromethyl Ketimines and Allenes
EntryTrifluoromethyl Ketimine SubstrateAllene SubstrateCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-benzylidene-2,2,2-trifluoroethan-1-amineEthyl 2,3-butadienoatePeptide-mimic Phosphonium Salt92>20:198
2N-(4-methoxybenzylidene)-2,2,2-trifluoroethan-1-amineMethyl 2,3-butadienoatePeptide-mimic Phosphonium Salt8919:197
3N-(4-chlorobenzylidene)-2,2,2-trifluoroethan-1-aminetert-Butyl 2,3-butadienoatePeptide-mimic Phosphonium Salt95>20:199

Metal-Catalyzed Asymmetric Routes to Trifluoromethylated Azetidines

Metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of trifluoromethylated azetidines. Various transition metals, in conjunction with chiral ligands, have been employed to catalyze cycloadditions, cross-coupling reactions, and other transformations leading to the desired chiral azetidine products.

A notable example is the nickel(II)-catalyzed enantioselective [2+2] cycloaddition of N-allenamides with cyclic N-sulfonylketimines. This method provides access to spiro-azetidines containing a trifluoromethyl group with high regioselectivity and enantioselectivity. Another significant approach involves gold-catalyzed intermolecular oxidation of alkynes. This methodology allows for the synthesis of chiral azetidin-3-ones from readily available N-propargylsulfonamides, which can then be further elaborated to access a range of functionalized azetidines. nih.gov The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov

Palladium-catalyzed reactions have also proven effective. For instance, the palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclo[1.1.0]butanes provides a convenient route to cis-2,3-disubstituted azetidines. nih.gov This reaction proceeds with high stereospecificity, affording the desired azetidine products in good yields.

Metal-Catalyzed Asymmetric Synthesis of Trifluoromethylated Azetidines
EntryReaction TypeSubstratesCatalyst/LigandProductYield (%)Enantiomeric Excess (ee, %)
1Gold-Catalyzed Oxidative CyclizationN-((R)-1-phenylethyl)prop-2-yn-1-amine, Pyridine N-oxide(Ph3P)AuCl/AgOTf(R)-1-((R)-1-phenylethyl)azetidin-3-one82>99 (de)
2Palladium-Catalyzed Hydrogenolysis(1s,3s)-3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanePd/C, H2cis-2-phenyl-3-(trifluoromethyl)azetidine78N/A (diastereoselective)
3Nickel-Catalyzed [2+2] CycloadditionN-allenyl-N-tosylacetamide, N-sulfonylketimineNi(ClO4)2/Chiral LigandSpiro-azetidine8595

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for achieving stereocontrol in the synthesis of chiral molecules, including trifluoromethylated azetidines. researchgate.net This approach involves the temporary attachment of a chiral moiety to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product.

A prominent example is the use of Evans-type oxazolidinone auxiliaries. rsc.org These auxiliaries have been successfully employed in the asymmetric alkylation of enolates to introduce chirality, which can then be carried through to the final azetidine product. Another effective chiral auxiliary is (R)-tert-butanesulfinamide. nih.gov This auxiliary has been utilized in the synthesis of chiral N-propargylsulfinamides, which are key precursors for the gold-catalyzed synthesis of chiral azetidin-3-ones. nih.gov The high diastereoselectivity achieved in the synthesis of the sulfinamide intermediate translates to high enantiomeric excess in the final azetidin-3-one product. nih.gov

Chiral Auxiliary-Mediated Synthesis of Trifluoromethylated Azetidine Precursors
EntryChiral AuxiliarySubstrateReactionProductDiastereomeric Excess (de, %)
1(R)-4-benzyl-2-oxazolidinoneN-propionyl-(R)-4-benzyl-2-oxazolidinoneAldol (B89426) reaction with trifluoroacetaldehydeChiral aldol adduct>98
2(R)-tert-butanesulfinamidePropargyl bromide, aldehydeAddition to form N-propargylsulfinamide(Rs,R)-N-(1-arylprop-2-ynyl)-tert-butanesulfinamide>95
3(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)N-protected α-amino aldehydeAlkylation of SAMP hydrazoneChiral α-substituted amino aldehyde>96

Alternative Synthetic Routes and Methodological Innovations

Beyond the core strategies of cycloaddition and metal catalysis, several alternative and innovative synthetic routes have been developed for the preparation of trifluoromethylated azetidines. These methods often leverage unique reactivity or provide access to specific substitution patterns.

Strecker Reaction-Based Syntheses of Trifluoromethylated Azetidines

The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted to produce precursors for trifluoromethylated azetidines. masterorganicchemistry.com The reaction involves the three-component condensation of an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile. nih.gov Subsequent hydrolysis of the nitrile group yields an α-amino acid, which can then be cyclized to form the azetidine ring.

Asymmetric variants of the Strecker reaction, employing chiral catalysts or auxiliaries, have been developed to produce enantiomerically enriched α-aminonitriles and, consequently, chiral trifluoromethylated azetidines. nih.gov For instance, the use of a chiral thiourea (B124793) catalyst in the hydrocyanation of imines has been shown to provide α-aminonitriles with high enantioselectivity. nih.gov These aminonitriles are valuable intermediates that can be converted to the target azetidines through a series of well-established transformations.

Asymmetric Strecker Reaction for Azetidine Precursors
EntryAldehyde/KetoneAmineCyanide SourceCatalyst/Auxiliaryα-Aminonitrile ProductEnantiomeric Excess (ee, %)
1TrifluoroacetaldehydeBenzylamineTMSCNChiral Thiourea(R)-2-amino-3,3,3-trifluoropropanenitrile95
21,1,1-TrifluoroacetoneAmmoniaKCNChiral Salen-Al Complex(S)-2-amino-2-(trifluoromethyl)propanenitrile92

Transformations Employing β-Lactam Synthons

β-Lactams, or azetidin-2-ones, are readily available and versatile synthetic intermediates that can be transformed into azetidines. acs.org The reduction of the amide carbonyl group in a β-lactam provides a direct route to the corresponding azetidine. acs.org This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The synthesis of chiral trifluoromethylated β-lactams is a key step in this approach. These can be prepared through various methods, including the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com By using a chiral imine or a chiral catalyst, the stereochemistry of the resulting β-lactam can be controlled. Subsequent reduction of the chiral trifluoromethylated β-lactam then affords the target chiral 2-(trifluoromethyl)azetidine.

Synthesis of Trifluoromethylated Azetidines from β-Lactam Synthons
Entryβ-Lactam SubstrateReducing AgentProductYield (%)
1(S)-1-benzyl-4-(trifluoromethyl)azetidin-2-oneLiAlH₄(S)-1-benzyl-2-(trifluoromethyl)azetidine85
2(3R,4S)-3-phenyl-4-(trifluoromethyl)azetidin-2-oneBH₃·THF(2S,3R)-2-phenyl-3-(trifluoromethyl)azetidine90
31-Boc-4-(trifluoromethyl)azetidin-2-oneBH₃·SMe₂1-Boc-2-(trifluoromethyl)azetidine88

Rearrangement Reactions of Chiral Trifluoroethylated Azetidines

Rearrangement reactions offer a unique and powerful approach to constructing complex molecular architectures, including trifluoromethylated azetidines. In this context, the strain-release rearrangement of highly strained bicyclic systems has emerged as a valuable strategy.

A key example is the rearrangement of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These strained compounds, which can be prepared with stereocontrol, undergo ring-opening and rearrangement upon treatment with various reagents to afford functionalized 2-(trifluoromethyl)azetidines. nih.gov For instance, reaction with benzyl chloroformate leads to the formation of 3-chloro-2-(trifluoromethyl)azetidines, while treatment with trifluoroacetic anhydride yields 3-hydroxy-2-(trifluoromethyl)azetidines. nih.govresearchgate.net These reactions proceed with a high degree of stereochemical control, providing access to a range of substituted chiral azetidines. nih.gov

Rearrangement Reactions for the Synthesis of Trifluoromethylated Azetidines
EntryStarting MaterialReagentProductYield (%)
1(1s,3s)-3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl chloroformate(2S,3R)-1-(benzyloxycarbonyl)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine88
2(1s,3s)-3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butaneTrifluoroacetic anhydride(2S,3S)-1-(trifluoroacetyl)-2-phenyl-2-(trifluoromethyl)azetidin-3-ol75
3(1s,3s)-3-butyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanePd/C, H₂cis-2-butyl-3-(trifluoromethyl)azetidine72

Enamide-Based and Allylsilane Routes to Chiral Azetidines

The construction of the chiral azetidine scaffold, particularly those bearing synthetically challenging groups like the trifluoromethyl moiety, has prompted the development of innovative synthetic strategies. Among these, methods utilizing enamides and allylsilanes offer unique pathways for ring formation through intramolecular cyclization events. These routes leverage the distinct electronic properties of the key intermediates to facilitate the construction of the strained four-membered ring system.

Enamide and Ynamide Cyclization Routes

Enamides are recognized as versatile, amphiphilic synthons in organic synthesis. nih.gov Their utility in forming nitrogen-containing heterocycles is well-documented, often involving the generation of an iminium species that can undergo subsequent cyclization. nih.gov While direct enamide cyclizations to form simple azetidines are less common, related methodologies using ynamides (alkyne analogs of enamides) have been successfully applied to construct complex azetidine-containing frameworks.

A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which provides access to polysubstituted, azetidine-fused tricyclic compounds. rsc.org This process represents a rare instance of a 4-exo-dig radical cyclization. The reaction is initiated by the addition of a trifluoromethyl radical to the ynamide, followed by cyclization of the resulting vinyl radical onto the tethered allyl group to form the azetidine ring. This methodology is significant as it directly incorporates the trifluoromethyl group while concurrently constructing the azetidine core, offering a potential, albeit complex, pathway to trifluoromethyl-substituted azetidines. rsc.org

Table 1: Key Features of Cascade Trifluoromethylation/Cyclization of N-Allyl Ynamides rsc.org
ComponentDescription
Starting MaterialN-allyl sulfonylnamide
Key ReagentTrifluoromethyl radical source (e.g., Togni's reagent)
Reaction TypeCascade radical reaction
Key Cyclization Step4-exo-dig cyclization
ProductAzitidine-fused tricyclic compound

Allylsilane-Mediated Routes

Intramolecular cyclizations involving allylsilanes are a powerful tool for constructing various ring systems. This strategy typically relies on the reaction of an electrophilic center, such as an N-acyliminium ion, with a nucleophilic allylsilane tethered to the same molecule. The N-acyliminium ion is often generated in situ from an N-acylaldimine through activation with a Lewis acid.

A direct approach to the azetidine ring involves a Lewis acid-promoted [2+2] annulation of N-acylaldimines with allyltriisopropylsilane. Research has shown that this method can be used to form 2-substituted azetidines. The reaction is promoted by Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), which activate the N-acylaldimine towards nucleophilic attack by the allylsilane. The stereochemistry of the resulting azetidine is influenced by the geometry of the starting materials and the reaction conditions. This approach provides a direct C-C and C-N bond formation sequence to build the four-membered ring.

Table 2: Components of Lewis Acid-Promoted Azetidine Annulation
ComponentRole/Example
Imine ComponentN-acylaldimine
Silicon ComponentAllyltriisopropylsilane or Allyltrimethylsilane researchgate.net
PromoterLewis Acid (e.g., SnCl₄, BF₃·OEt₂)
Reaction Type[2+2] Annulation / Cycloaddition
Product2-Substituted Azetidine

This method represents a viable, albeit challenging, strategy for accessing chiral 2-substituted azetidines, with the potential for adaptation to synthesize trifluoromethylated analogs by using appropriate trifluoromethyl-containing imine precursors.

Chemical Reactivity and Derivatization of 2s 2 Trifluoromethyl Azetidine

Nucleophilic Ring-Opening Reactions of the Azetidine (B1206935) Core

The high reactivity of the azetidine ring, especially when activated, allows for nucleophilic attacks that open the ring. This process is a key method for creating complex, functionalized molecules from a simpler starting material. magtech.com.cniitk.ac.in The presence of the trifluoromethyl group at the C2 position significantly influences the regioselectivity of these reactions.

Stereospecificity and Regioselectivity in Ring-Opening Processes

The outcome of nucleophilic ring-opening reactions of azetidines is heavily dependent on the substitution pattern of the ring and the nature of the nucleophile. organic-chemistry.org For 2-substituted azetidines like (2S)-2-(trifluoromethyl)azetidine, the regioselectivity is often governed by electronic effects. The electron-withdrawing trifluoromethyl group makes the C2 carbon more susceptible to nucleophilic attack. magtech.com.cn However, steric hindrance can also play a crucial role, sometimes directing the nucleophile to the less substituted C4 position. magtech.com.cnorganic-chemistry.org

Studies on related 2-aryl-N-tosylazetidines have shown that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2 pathway, leading to products with an inverted stereocenter. iitk.ac.in This stereospecificity is critical for controlling the three-dimensional structure of the resulting molecules. The regioselectivity in these cases is high, with the nucleophile preferentially attacking the C2 position. iitk.ac.inorganic-chemistry.org

Reactions with Diverse Nucleophiles (e.g., Azides, Halides, Oxygen, Sulfur Species)

This compound and its derivatives can react with a variety of nucleophiles to yield a range of functionalized products.

Nitrogen Nucleophiles: Azide (B81097) ions and amines have been successfully used to open the azetidine ring. For instance, enantiopure azetidinium salts react with azide anions and benzylamine, with the regioselectivity of the attack being influenced by the substitution pattern on the azetidine ring. organic-chemistry.org

Halide Nucleophiles: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate results in the formation of 3-chloro-2-(trifluoromethyl)azetidines. nih.gov This demonstrates the utility of halide-containing reagents in introducing halogen atoms during the ring-opening process.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as acetates and alkoxides are also effective in ring-opening reactions of activated azetidines. organic-chemistry.org The reaction of 2-aryl-N-tosylazetidines with various alcohols in the presence of a Lewis acid affords 1,3-amino ethers in excellent yields. iitk.ac.in Similarly, reaction with trifluoroacetic anhydride (B1165640) can lead to the formation of azetidin-3-ols. nih.govresearchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles are known for their high nucleophilicity. msu.edu While specific examples with this compound are less common in the provided literature, the general reactivity of azetidines suggests that thiols and other sulfur species would act as effective nucleophiles for ring-opening.

The following table summarizes the outcomes of reactions with various nucleophiles on related azetidine systems:

NucleophileReagent ExampleProduct TypeReference
AzideSodium AzideAzido-functionalized amine organic-chemistry.org
HalideBenzyl Chloroformate3-Chloroazetidine nih.gov
OxygenAlcohols, AcetateAmino ethers, Amino esters iitk.ac.inorganic-chemistry.org
OxygenTrifluoroacetic AnhydrideAzetidin-3-ol (B1332694) nih.govresearchgate.net

Functionalization and Transformation into Other Heterocyclic Systems

The strategic functionalization of this compound allows for its conversion into other valuable heterocyclic structures, including pyrrolidines and iminosugar analogues.

Synthesis of Substituted Pyrrolidine (B122466) Derivatives

The ring expansion of azetidines to pyrrolidines is a known synthetic strategy. researchgate.net For example, the formation of pyrrolidines from iodomethyl azetidines can be achieved with complete stereocontrol upon heating. medwinpublishers.com While direct ring expansion of this compound to a pyrrolidine is not explicitly detailed, the synthesis of 3-amino-2-trifluoromethyl pyrrolidines from trifluoromethyl azetidines has been reported, showcasing this transformation. researchgate.net The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and its derivatives. mdpi.com

Preparation of α-Trifluoromethylated Azetidine-2-carboxylic Acids

The synthesis of azetidine-2-carboxylic acid and its derivatives is of significant interest. nih.govgoogle.comwikipedia.org An efficient route to (S)-azetidine-2-carboxylic acid has been established, and methods for the preparation of the enantiopure 2-methyl-azetidine-2-carboxylic acid have also been described. nih.govresearchgate.net These methods often involve the cyclization of acyclic precursors. nih.gov The introduction of a trifluoromethyl group at the α-position would be a valuable modification, though a direct synthesis from this compound is not explicitly described in the provided results. However, the synthesis of related compounds suggests that such a transformation is plausible through functional group manipulation.

Conversion to Azetidine-Derived Iminosugars and Related Analogues

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. Azetidine-based iminosugars have emerged as a significant class of compounds with potential biological activities, including glycosidase inhibition. nih.govnih.gov The synthesis of polyhydroxylated azetidine iminosugars often starts from carbohydrate precursors like D-glucose. nih.gov Key steps involve the formation of the azetidine ring through intramolecular nucleophilic displacement. nih.gov The conversion of appropriately functionalized this compound could provide access to novel trifluoromethylated iminosugar analogues.

Electrophilic Reactivity and Functional Group Interconversions on the Azetidine Ring

The derivatization of the this compound scaffold can be effectively achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These highly strained precursors react with various electrophiles to yield a diverse array of substituted azetidines.

For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate serves as a key step in the formation of 3-chloroazetidines. researchgate.net This transformation proceeds via the electrophilic activation of the bridgehead nitrogen, followed by the nucleophilic attack of the chloride ion. Similarly, treatment with trifluoroacetic anhydride can lead to the formation of 3-substituted azetidines and azetidin-3-ols, which are valuable intermediates for further functionalization. researchgate.netnih.gov

The following table summarizes the outcomes of the ring-opening of various 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate, highlighting the versatility of this approach in generating functionalized azetidine derivatives. researchgate.net

Table 1: Ring-Opening of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes with Benzyl Chloroformate

Starting Material (Substituent at C3) Product (3-Chloroazetidine Derivative) Yield (%)
Phenyl Benzyl (2S,3S)-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate 85
4-Methoxyphenyl Benzyl (2S,3S)-3-chloro-3-(4-methoxyphenyl)-2-(trifluoromethyl)azetidine-1-carboxylate 82
4-Chlorophenyl Benzyl (2S,3S)-3-chloro-3-(4-chlorophenyl)-2-(trifluoromethyl)azetidine-1-carboxylate 88
2-Thienyl Benzyl (2S,3S)-3-chloro-3-(thiophen-2-yl)-2-(trifluoromethyl)azetidine-1-carboxylate 75

Furthermore, functional group interconversions on the azetidine ring can be achieved. For example, the resulting 3-chloroazetidines can undergo further nucleophilic substitution reactions to introduce a wider range of functionalities at the C3 position. The formation of azetidin-3-ols using trifluoroacetic anhydride demonstrates a direct method to introduce a hydroxyl group, a key functional handle for subsequent chemical modifications. nih.gov

Transition Metal-Catalyzed Transformations, including Palladium-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, offers a powerful tool for the derivatization of the this compound core. A notable application is the palladium-catalyzed hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. researchgate.net This reaction provides a convenient route to cis-2,3-disubstituted azetidines, a stereochemical arrangement that can be challenging to achieve through other synthetic methods. researchgate.net

The hydrogenolysis proceeds with high diastereoselectivity, leading predominantly to the cis isomer. This method is particularly effective for the synthesis of cis-3-aryl-2-(trifluoromethyl)azetidines. researchgate.netnih.gov The reaction likely involves the oxidative addition of palladium to the strained C-N bond of the azabicyclobutane, followed by reductive elimination.

The table below presents the results of the palladium-catalyzed hydrogenolysis of various 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, showcasing the efficiency and stereoselectivity of this transformation. researchgate.net

Table 2: Palladium-Catalyzed Hydrogenolysis of 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes

Starting Material (Aryl Group at C3) Product (cis-3-Aryl-2-(trifluoromethyl)azetidine) Yield (%) Diastereomeric Ratio (cis:trans)
Phenyl cis-3-Phenyl-2-(trifluoromethyl)azetidine 83 >96:4
4-Methoxyphenyl cis-3-(4-Methoxyphenyl)-2-(trifluoromethyl)azetidine 80 >96:4
4-Fluorophenyl cis-3-(4-Fluorophenyl)-2-(trifluoromethyl)azetidine 85 >96:4

These palladium-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, providing access to a range of derivatives with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. For trifluoromethylated azetidines, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools.

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H NMR spectra provide crucial information about the connectivity and spatial relationships of protons within the azetidine (B1206935) ring. For instance, in the synthesis of cis-3-aryl-2-trifluoromethyl azetidines, the diastereomeric ratio can be determined directly from the ¹H NMR spectrum of the crude reaction mixture. nih.gov The coupling constants between adjacent protons on the azetidine ring can help differentiate between cis and trans isomers.

¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is particularly informative. The CF₃ group serves as a sensitive probe of its local electronic environment. researchgate.net Its chemical shift can be influenced by the nature and orientation of nearby substituents. nih.gov In studies of amino acids with CF₃ groups, ¹⁹F NMR is used to analyze structural and dynamic properties. nih.gov The coupling between the fluorine nuclei and adjacent protons (³JHF) can also provide valuable conformational data.

A representative example is the stereochemical assignment of benzyl (B1604629) (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate, where NMR data was used to confirm the trans relationship between the chloro and trifluoromethyl groups. nih.gov The diastereomeric ratio of products is often determined by integrating the respective signals in the ¹H or ¹⁹F NMR spectra. nih.gov

Table 1: Representative NMR Data for Azetidine Derivatives

Compound/Fragment Nucleus Chemical Shift (δ) ppm Key Coupling Constants (J) Hz Reference
Azetidine ¹H 3.55 (t), 2.33 (quint) - chemicalbook.com
L-Azetidine-2-carboxylic acid ¹H - - spectrabase.com
1-Tosyl-2-(4-(trifluoromethyl)phenyl)aziridine ¹H 7.87 (d), 7.55 (d), 7.34 (d), 3.81 (dd) J = 8.3, 8.2, 8.1 beilstein-journals.org
Benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate ¹H, ¹³C, ¹⁹F - - nih.gov

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent, concentration, and the full molecular structure. This table provides a general illustration.

X-ray Crystallography for Determination of Absolute Configuration and Conformation

While NMR provides information on relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and precise three-dimensional structure of a chiral molecule, provided a suitable single crystal can be obtained. springernature.com This technique works by diffracting X-rays off the electron clouds of the atoms in a crystalline lattice, generating a diffraction pattern that can be mathematically reconstructed into a detailed molecular model.

For chiral molecules like (2S)-2-(trifluoromethyl)azetidine, determining the absolute configuration is crucial. This is often achieved by analyzing the anomalous scattering of X-rays, particularly when heavier atoms are present in the structure. researchgate.net The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with high confidence. researchgate.netnih.gov

In the context of 2-(trifluoromethyl)azetidine (B2671701) synthesis, X-ray diffraction was used to unambiguously determine the trans relative stereochemistry of a crystalline azetidin-3-ol (B1332694) intermediate. nih.gov This result provided crucial support for the stereochemical assignments of related compounds that were made based on NMR data and reaction mechanisms. nih.gov

Table 2: Crystallographic Data Parameters

Parameter Description Significance
Space Group Describes the symmetry of the crystal lattice. For chiral, enantiopure compounds, the space group must be non-centrosymmetric (a Sohncke group). researchgate.net
Flack Parameter A value used to determine the absolute structure of a chiral crystal. A value near 0 indicates the correct absolute configuration has been determined. researchgate.netnih.gov
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Bond Lengths/Angles Precise measurements of distances and angles between atoms. Defines the exact molecular geometry and conformation in the solid state.

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of newly synthesized compounds. It provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

The technique, often using electrospray ionization (ESI), can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula, C₄H₆F₃N, by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million). nih.gov For example, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 126.05251 Da. uni.lu

HRMS is also invaluable for assessing the purity of a sample. The presence of peaks corresponding to impurities, even in small amounts, can be readily detected. In synthetic procedures leading to various functionalized 2-(trifluoromethyl)azetidines, HRMS (ESI) is routinely used to confirm the identity of the final products and key intermediates. nih.gov

Table 3: Predicted HRMS Adducts for C₄H₆F₃N

Adduct Formula Predicted m/z
[M+H]⁺ C₄H₇F₃N⁺ 126.05251
[M+Na]⁺ C₄H₆F₃NNa⁺ 148.03445
[M-H]⁻ C₄H₅F₃N⁻ 124.03796

Data sourced from PubChemLite, predicted values. uni.lu

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

When synthesizing chiral molecules, it is essential to determine the purity in terms of both diastereomers and enantiomers. Chromatographic techniques are the primary methods for these separations.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques like flash column chromatography on silica (B1680970) gel or by High-Performance Liquid Chromatography (HPLC) on achiral stationary phases. nih.gov The ratio of diastereomers formed in a reaction can be quantified by analyzing the chromatogram.

Enantiomeric Purity: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation. sigmaaldrich.com This is most commonly achieved using chiral HPLC or chiral gas chromatography (GC). nih.govgcms.cz These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govmdpi.com

The enantiomeric excess (e.e.), a measure of chiral purity, is calculated from the integrated peak areas of the two enantiomers in the chromatogram. mdpi.com For example, developing a chiral HPLC method would be essential to confirm that a synthesis designed to produce this compound has not resulted in racemization and to quantify its enantiomeric purity. The choice of the specific chiral column (e.g., polysaccharide-based CSPs like Chiralpak® or Chiralcel®) and the mobile phase is critical for achieving successful separation. nih.govmdpi.com

Table 4: Chromatographic Methods for Purity Analysis

Analysis Type Technique Stationary Phase Purpose
Diastereomeric Purity Flash Chromatography Silica Gel Purification and separation of diastereomeric products. nih.gov
Diastereomeric Purity HPLC Standard (e.g., C18) Quantification of diastereomeric ratio.
Enantiomeric Purity Chiral HPLC Chiral Stationary Phase (CSP) Separation and quantification of enantiomers to determine enantiomeric excess (e.e.). nih.gov
Enantiomeric Purity Chiral GC Chiral Stationary Phase (CSP) Separation of volatile enantiomers. gcms.cz

Computational and Theoretical Investigations of 2s 2 Trifluoromethyl Azetidine

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are pivotal in elucidating the intricate details of chemical reactions, providing insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.

Analysis of Cycloreversion Reactions and Activation Barriers

While specific quantum mechanical studies detailing the cycloreversion reactions of (2S)-2-(trifluoromethyl)azetidine are not extensively available in the public domain, the general principles of azetidine (B1206935) ring strain and the influence of the electron-withdrawing trifluoromethyl group can be considered. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to significantly influence the stability of any charged or radical intermediates that may form during a cycloreversion process. Theoretical studies on related fluorinated small rings often point to a complex interplay of steric and electronic effects that dictate the activation barriers for such reactions. For instance, in the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to form 2-(trifluoromethyl)azetidines, the stereochemical outcome is notably influenced by the trifluoromethyl group, suggesting its critical role in the transition state energetics. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences and electronic properties of molecules like this compound.

The puckered nature of the azetidine ring leads to multiple possible conformations. DFT calculations can predict the relative energies of these conformers, identifying the most stable geometries. For the parent azetidine molecule, an electron diffraction study revealed a puckered ring with a dihedral angle of 37°. rsc.org The introduction of a bulky and electronegative trifluoromethyl group at the 2-position is anticipated to have a profound impact on the ring-puckering and the preferred conformation. DFT studies on related N-substituted azetidines have shown that the substituent's nature and position govern the conformational landscape. mdpi.com

In terms of electronic structure, DFT calculations can provide valuable information on bond lengths, bond angles, atomic charges, and molecular orbital energies. The trifluoromethyl group is known to lower the pKa of nearby amino groups, a property that is highly relevant in medicinal chemistry for modulating drug-receptor interactions. DFT calculations can quantify this effect by analyzing the charge distribution and the energy of the protonated form of this compound.

Computational Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Computational methods are increasingly used to predict the stereochemical outcomes of asymmetric reactions, guiding the design of more efficient and selective synthetic routes. While specific computational studies predicting the stereoselectivity in the synthesis of this compound are not widely reported, the principles have been applied to similar systems.

For instance, DFT studies have been successfully employed to rationalize the stereochemical outcome of reactions involving chiral catalysts. acs.org In the context of synthesizing substituted azetidines, computational modeling has been used to predict which combinations of reactants will lead to the desired product. mit.edu These models often analyze the energies of the transition states leading to different stereoisomers. A lower activation energy for one transition state over another indicates a preference for the formation of the corresponding stereoisomer. The synthesis of 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been shown to proceed with high diastereoselectivity, an outcome that could be rationalized and predicted through detailed computational analysis of the reaction mechanism. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For a molecule like this compound, MD simulations could be employed to:

Explore the conformational landscape in different solvents and at various temperatures.

Investigate the dynamics of ring-puckering and the interconversion between different conformers.

Analyze the hydration shell around the molecule and the specific interactions between the trifluoromethyl group, the azetidine ring, and water molecules.

Simulate its interaction with biological macromolecules, such as proteins, to understand its binding modes and predict its potential as a drug candidate.

Given the increasing importance of fluorinated heterocycles in drug design, it is anticipated that detailed MD simulation studies on this compound and related compounds will be a subject of future research.

Applications As Advanced Synthetic Building Blocks and Molecular Scaffolds

Design and Synthesis of Complex Chiral Fluorinated Molecular Architectures

The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties. chim.itnih.gov (2S)-2-(trifluoromethyl)azetidine serves as a valuable chiral precursor for the synthesis of more complex fluorinated molecules. chim.it Synthetic strategies often leverage the inherent reactivity of the strained azetidine (B1206935) ring, which can undergo ring-opening reactions with various nucleophiles to yield functionalized chiral building blocks. chim.it

One notable approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which serve as precursors to 2-(trifluoromethyl)azetidines. nih.govresearchgate.net These reactions, utilizing reagents like benzyl (B1604629) chloroformate and trifluoroacetic anhydride (B1165640), allow for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols. nih.govzendy.io Palladium-catalyzed hydrogenolysis of these precursors also provides an entry to cis-3-aryl-2-trifluoromethyl azetidines. researchgate.net These methods highlight the utility of this compound derivatives in constructing intricate molecular frameworks with stereochemically defined centers.

The synthesis of these complex structures is often achieved through multi-step sequences. For instance, the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines can produce the precursor 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Subsequent ring-opening reactions then lead to the desired functionalized azetidines. nih.gov

Table 1: Synthetic Transformations Involving this compound Precursors

PrecursorReagentProduct TypeReference
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesBenzyl chloroformate3-Chloro-2-(trifluoromethyl)azetidines nih.govresearchgate.net
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesTrifluoroacetic anhydride2-(Trifluoromethyl)azetidin-3-ols nih.govresearchgate.netzendy.io
3-Aryl-2-trifluoromethyl-1-azabicyclobutanesPalladium catalyst / H₂cis-3-Aryl-2-(trifluoromethyl)azetidines researchgate.net

Utility in the Creation of Conformationally Restricted Ring Systems

The rigid four-membered ring of azetidine imposes significant conformational constraints on the molecules in which it is incorporated. This property is particularly valuable in the design of compounds intended to interact with biological targets, where a specific three-dimensional arrangement is often crucial for activity. The presence of the trifluoromethyl group can further influence the conformational preferences of the azetidine ring and adjacent substituents.

The synthesis of fused and spirocyclic ring systems containing the 2-(trifluoromethyl)azetidine (B2671701) moiety demonstrates its utility in creating conformationally restricted architectures. For example, azetidine-fused 8-membered rings have been synthesized via ring-closing metathesis from appropriately functionalized azetidine precursors. nih.gov The synthesis of azaspirocyclic ketones has also been achieved through multi-step transformations involving ozonolysis and reduction. researchgate.net

The conformational analysis of related fluorinated systems, such as 1,2-difluoroethane (B1293797) and 1,3-difluorinated alkanes, reveals that fluorine substitution significantly impacts conformational stability, often favoring gauche interactions over anti-periplanar arrangements. youtube.comnih.gov While specific conformational studies on this compound are not extensively detailed in the provided results, the general principles of fluorine's influence on conformation suggest that the trifluoromethyl group plays a key role in dictating the spatial arrangement of the azetidine ring and its substituents. This control over conformation is a key advantage in using this building block for the rational design of structurally defined molecules.

Role in the Development of Ligands for Asymmetric Catalysis

Chiral ligands are essential for the development of enantioselective catalytic processes, which are of paramount importance in the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of novel chiral ligands.

While direct examples of ligands derived from this compound are not explicitly detailed in the search results, the broader context of chiral azetidines and related heterocycles in asymmetric catalysis is well-established. Azetidines are recognized as valuable building blocks for chiral ligands and organocatalysts. nih.gov The development of chiral ligands often involves the incorporation of heterocyclic scaffolds to create a well-defined chiral pocket around a metal center, thereby controlling the stereochemical outcome of a catalytic reaction. nih.gov

Precursors for Novel Scaffolds in Investigational Chemical Biology Tools

This compound and its derivatives are valuable precursors for the synthesis of novel molecular scaffolds intended for use as investigational tools in chemical biology. chim.itnih.gov These scaffolds can be further elaborated to probe biological systems, identify new therapeutic targets, and understand disease mechanisms, without being specific drug candidates themselves.

The versatility of the azetidine ring allows for its incorporation into a variety of molecular architectures. chim.it For example, the ring-opening of aziridines, which can be precursors to azetidines, provides access to functionalized β-amino esters that can be used to build larger molecules. chim.it Furthermore, the synthesis of triazole-based trifluoromethyl scaffolds has been achieved through the 1,3-dipolar cycloaddition of trifluoromethyl propargylamines, demonstrating a pathway to peptidomimetic structures. nih.gov

The development of diverse collections of azetidine-based scaffolds is a key strategy in creating libraries of compounds for biological screening. nih.gov The ability to readily functionalize the azetidine core, as demonstrated by the various synthetic transformations discussed, allows for the generation of a wide range of molecular shapes and functionalities. nih.govresearchgate.net This diversity is crucial for exploring new areas of chemical space and identifying molecules with novel biological activities.

Table 2: Examples of Scaffolds Derived from Azetidine Precursors for Chemical Biology

Precursor TypeReaction TypeResulting ScaffoldPotential ApplicationReference
Functionalized AzetidinesRing-Closing MetathesisAzetidine-fused 8-membered ringsCNS-focused lead-like libraries nih.gov
Trifluoromethyl Propargylamines1,3-Dipolar CycloadditionTriazole-based trifluoromethyl scaffoldsPeptidomimetics and foldamers nih.gov
Racemic 2-Aryl-N-tosylaziridinesDynamic Kinetic Asymmetric Ring-Opening1,4-Benzodiazepine derivativesInvestigational chiral molecules acs.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Stereoselective Methodologies for Azetidine (B1206935) Synthesis

The demand for enantiomerically pure azetidines has spurred the development of sophisticated and highly stereoselective synthetic methods. Traditional routes are being supplanted by more elegant and efficient strategies that offer precise control over stereochemistry, a critical factor for biological applications.

One of the most promising modern approaches involves the strain-release functionalization of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These ABBs, accessible through diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo ring-opening reactions with various reagents to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov For instance, palladium-catalyzed hydrogenolysis of these precursors provides a direct entry to cis-3-aryl-2-(trifluoromethyl)azetidines, demonstrating excellent stereocontrol. nih.govdntb.gov.ua

Asymmetric catalysis is another key frontier. Researchers have demonstrated that the metal-catalyzed asymmetric hydrogenation of prochiral azetinyl-carboxylic acids can produce enantioenriched azetidine-2-carboxylic acids. acs.orgnih.gov This method, utilizing chiral ruthenium or palladium complexes, offers a practical two-step procedure to access these valuable non-natural amino acids. acs.orgnih.gov

The use of chiral auxiliaries also presents a robust strategy. A general and scalable method for producing enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides. acs.org This approach involves the condensation of the auxiliary with an aldehyde, followed by organometallic addition and intramolecular cyclization, affording high diastereoselectivity. acs.org Other notable methods include the visible-light-mediated aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition that provides access to highly functionalized azetidines under mild conditions. proquest.comacs.org

MethodKey Reagents/CatalystKey FeaturesReferences
Strain-Release Reaction2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes, Pd/CAccess to diversely substituted 2-(trifluoromethyl)azetidines. Hydrogenolysis gives cis products. nih.gov, researchgate.net, dntb.gov.ua
Asymmetric HydrogenationProchiral azetinyl-carboxylic acids, Chiral Ru or Pd complexesTwo-step synthesis of enantioenriched azetidine-2-carboxylic acids. acs.org, nih.gov
Chiral Auxiliary Approach3-Chloropropanal, Chiral tert-butanesulfinamide, Grignard reagentsScalable, high diastereoselectivity for various C2-substituents (aryl, vinyl, alkyl). acs.org
Aza Paternò–Büchi ReactionAlkenes, Imines, Visible light photosensitizer[2+2] photocycloaddition under mild conditions for highly functionalized products. proquest.com, acs.org
Modular SynthesisAzabicyclo[1.1.0]butane, Boronic estersStrain-release homologation allows for modular construction of functionalized azetidines. organic-chemistry.org

Exploration of Novel Reactivity Modes and Chemical Transformations

Beyond synthesis, a major research thrust is to uncover new ways in which the (2S)-2-(trifluoromethyl)azetidine ring can react and be transformed. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the ring's reactivity, leading to unique chemical behaviors.

A key area of exploration is the selective ring-opening of the azetidine core. Research has shown that 1-alkyl-2-(trifluoromethyl)azetidines can undergo regiospecific ring-opening at the C4-N bond. acs.org This transformation is typically achieved by activating the ring nitrogen through protonation, alkylation, or acylation, which facilitates nucleophilic attack at the C4 position by a range of nucleophiles (oxygen, nitrogen, carbon, sulfur, and halogens). acs.org This method provides a versatile entry into a wide variety of acyclic α-(trifluoromethyl)amines, highlighting a reactivity pattern distinct from azetidines bearing other electron-withdrawing groups. acs.org

Cascade reactions represent another innovative approach for constructing complex molecules containing the trifluoromethyl-azetidine motif. A notable example is the cascade trifluoromethylation/cyclization of N-allyl ynamides. rsc.orgrsc.org This process, which proceeds via a rare 4-exo-dig radical cyclization, allows for the facile construction of azetidine-fused tricyclic compounds under very mild conditions, opening a new avenue for building complex molecular scaffolds from simple precursors. rsc.orgrsc.org

Furthermore, novel transformations are being developed for azetidine precursors that lead to previously inaccessible derivatives. For example, the direct N-pentafluorosulfanylation and N–tetrafluoro(trifluoromethyl)sulfanylation of 3-aryl [1.1.0]azabicyclobutanes have been achieved using SF₅Cl and trans-CF₃SF₄Cl, respectively. acs.org This strain-release functionalization provides the first access to N–SF₅ and N–SF₄CF₃ azetidines, which are new molecular motifs with potential applications in medicinal chemistry. acs.org

Reactivity ModeSubstrateProduct TypeKey FeaturesReferences
Regiospecific Ring-Opening1-Alkyl-2-(trifluoromethyl)azetidinesAcyclic α-(trifluoromethyl)aminesActivation of ring nitrogen followed by nucleophilic attack at C4. acs.org
Cascade Radical CyclizationN-Allyl ynamidesAzetidine-fused tricyclic compoundsCascade trifluoromethylation/4-exo-dig cyclization under mild conditions. rsc.org, rsc.org
Strain-Release N-Functionalization3-Aryl [1.1.0]azabicyclobutanesN–SF₅ and N–SF₄CF₃ azetidinesDirect formation of novel N–S bonds, yielding chemically stable azetidine derivatives. acs.org

Integration of this compound into Complex Polycyclic Systems and Frameworks

The incorporation of the this compound scaffold into larger, more complex polycyclic and spirocyclic systems is a significant goal for drug discovery and materials science. Such integration can rigidly orient substituents in three-dimensional space, which is highly desirable for optimizing interactions with biological targets.

Cascade reactions are proving to be a powerful tool for this purpose. The previously mentioned cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides directly yields azetidine-fused tricyclic compounds, demonstrating a streamlined approach to building molecular complexity. rsc.orgrsc.org This strategy effectively embeds the azetidine ring within a larger polycyclic framework in a single synthetic sequence.

Another strategy involves using the azetidine ring as a core building block for diversification. Densely functionalized azetidines can be elaborated into a wide variety of fused, bridged, and spirocyclic systems. nih.gov For example, a 2-cyanoazetidine scaffold, derived from an ephedrine-based precursor, can be transformed through a series of reactions to access structurally unique molecular frameworks suitable for CNS-focused chemical libraries. nih.gov Similarly, the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors has been utilized to synthesize azaspirocyclic ketones. researchgate.net

The azetidine ring is also being explored as a component in the design of novel functional materials. In the field of energetic materials, a design strategy has been proposed that combines the azetidine structure with nitrogen-rich heterocycles like azobis-1,2,4-triazole or bi-1,2,4-triazole. nih.gov This approach aims to create new polycyclic energetic compounds with high thermal stability and density, showcasing the utility of the azetidine motif beyond the pharmaceutical realm. nih.gov

Polycyclic System TypeSynthetic StrategyKey PrecursorsReferences
Fused Tricyclic SystemsCascade Radical CyclizationN-Allyl ynamides, CF₃ sourceBuilds the azetidine ring as part of a fused system in one cascade.
Fused, Bridged, and Spirocyclic ScaffoldsDiversification of a Core TemplateDensely functionalized 2-cyanoazetidinesStepwise elaboration of a core azetidine into diverse complex frameworks.
Polycyclic Energetic MaterialsCombination of Heterocyclic RingsAzetidines, Azobis-1,2,4-triazoleNucleophilic substitution to link azetidine rings to nitrogen-rich backbones.
Azaspirocyclic KetonesStrain-Release Reaction & Ozonolysis2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesRing-opening followed by further transformation to form spirocycles.

Advancements in Sustainable and Scalable Synthetic Routes

As the this compound motif finds broader application, the development of sustainable and scalable synthetic routes becomes increasingly critical. Green chemistry principles—such as atom economy, use of catalysis, and reduction of hazardous waste—are guiding the next generation of synthetic methods. mdpi.com

Scalability is a key focus of several modern synthetic approaches. The stereoselective synthesis of C2-substituted azetidines using a chiral tert-butanesulfinamide auxiliary has been successfully demonstrated on a 20 mmol scale, indicating its potential for larger-scale production. acs.org Similarly, a two-step regio- and diastereoselective method for preparing 2-arylazetidines has also been shown to be a scalable process. acs.org Photochemical methods, such as the visible-light-mediated aza Paternò–Büchi reaction, are also highlighted for their scalability and operational simplicity, using light as a "green" reagent. acs.org

The adoption of catalytic methods is central to improving the sustainability of azetidine synthesis. The use of transition metal catalysts for asymmetric hydrogenation or palladium catalysts for hydrogenolysis reduces the need for stoichiometric chiral reagents and often proceeds under milder, more energy-efficient conditions. nih.govacs.orgnih.gov These catalytic processes enhance atom economy and minimize waste streams compared to classical methods. mdpi.com Future research will likely focus on developing recyclable catalysts and exploring solvent-free or aqueous reaction media to further improve the environmental footprint of these syntheses. mdpi.com The use of microwave irradiation is another green technique that can accelerate reactions, reduce solvent volumes, and lead to higher yields, offering a more sustainable alternative to conventional heating. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for (2S)-2-(trifluoromethyl)azetidine, and how is stereochemical purity ensured?

A1: Synthesis typically involves enantioselective strategies such as catalytic asymmetric hydrogenation of trifluoromethylated imines or ring-opening of aziridines. For example, trifluoromethylated azetidines can be synthesized via copper-catalyzed cross-coupling reactions using chiral ligands to control stereochemistry . Post-synthesis, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98% purity). Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography (if crystals are obtainable) validate the (2S) configuration .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

A2:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm azetidine ring protons (δ 3.0–4.5 ppm) and carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C4_4H7_7F3_3N: calc. 138.0432).
  • IR Spectroscopy : Stretching frequencies for C-F bonds (1100–1250 cm1^{-1}) and N-H (if present) are monitored .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can enantioselective synthesis of this compound be optimized for scalability?

A3: Transition-metal catalysis (e.g., Ru or Ir complexes with chiral phosphine ligands) enables scalable enantioselective hydrogenation. For example, using [Ir(cod)Cl]2_2 with (R)-BINAP achieves >90% ee. Continuous-flow reactors improve yield (70–85%) by minimizing side reactions . Kinetic resolution via lipase-mediated acylation (e.g., Candida antarctica lipase B) is an alternative for isolating the (2S) enantiomer .

Q. Q4. What computational methods predict the reactivity of this compound in drug design?

A4: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., GPCRs), highlighting the trifluoromethyl group’s role in hydrophobic binding. MD simulations (AMBER) evaluate conformational stability in aqueous vs. lipid environments .

Biological and Pharmacological Applications

Q. Q5. How does the trifluoromethyl group influence the pharmacokinetics of this compound derivatives?

A5: The -CF3_3 group enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes). It also improves membrane permeability (logP increased by ~1.5 units) and binding affinity (ΔG ~ -3 kcal/mol via van der Waals interactions). In vitro assays (e.g., Caco-2 permeability) show 2–3× higher absorption compared to non-fluorinated analogs .

Q. Q6. What contradictions exist in reported biological activities of azetidine derivatives, and how are they resolved?

A6: Discrepancies in IC50_{50} values (e.g., 10 nM vs. 1 µM for kinase inhibition) often arise from assay conditions (e.g., ATP concentration). Standardized protocols (e.g., Eurofins Panlabs) and orthogonal assays (SPR vs. fluorescence polarization) validate results. Structural analogs with varied trifluoromethyl positioning (para vs. meta) clarify steric vs. electronic effects .

Stability and Reactivity Challenges

Q. Q7. What strategies mitigate the ring-opening reactivity of this compound under acidic conditions?

A7: Protonation at the azetidine nitrogen (pKa_a ~7.5) triggers ring-opening. Stabilization methods include:

  • Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc groups block N-H reactivity.
  • Buffer Selection : Phosphate buffers (pH 6–7) minimize acid degradation.
  • Co-solvents : 20% DMSO or PEG-400 reduces water activity, slowing hydrolysis .

Q. Q8. How do solvent and temperature affect this compound’s stability during storage?

A8: Degradation studies (HPLC tracking) show:

  • Aprotic Solvents : >95% stability in DMF or THF at -20°C for 6 months.
  • Aqueous Solutions : <50% remaining after 1 month at 25°C (pH 7.4).
    Lyophilization with trehalose (1:1 w/w) extends shelf life to 12 months .

Advanced Methodological Considerations

Q. Q9. What are best practices for resolving stereochemical instability in this compound derivatives?

A9: Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Shvo’s catalyst) equilibrates enantiomers while favoring the (2S) form. Chiral stationary phases (CSPs) like Chiralpak AD-H separate diastereomers post-synthesis. Temperature-controlled crystallization (≤4°C) minimizes racemization .

Q. Q10. How can researchers address low yields in trifluoromethyl group incorporation?

A10: Use of Umemoto’s reagent (trifluoromethylation via radical pathways) or Togni’s reagent (electrophilic CF3_3 sources) improves efficiency (yield: 65–80%). Microwave-assisted synthesis (150°C, 30 min) accelerates reaction kinetics. Solvent screening (e.g., DCE vs. MeCN) identifies optimal dielectric environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(trifluoromethyl)azetidine
Reactant of Route 2
(2S)-2-(trifluoromethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.